3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde

Description

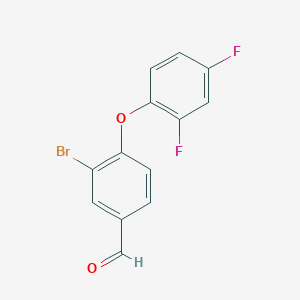

Chemical Structure and Properties 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde (CAS: 183110-68-1) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a 2,4-difluorophenoxy group at the 4-position of the benzaldehyde core. Its molecular formula is $ \text{C}{13}\text{H}{7}\text{BrF}{2}\text{O}{2} $, with a molecular weight of 329.06 g/mol. The compound is typically a light yellow solid with a purity of ≥95% and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Synthesis The synthesis of this compound follows nucleophilic aromatic substitution (SNAr) protocols similar to those described for its dibromo analog (3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde). For example:

- Step 1: Reaction of 2,4-difluorophenol with 3-bromo-4-fluorobenzaldehyde in the presence of anhydrous potassium carbonate in dimethylacetamide (DMAC) at elevated temperatures (6 hours, reflux).

- Step 2: Purification via column chromatography (silica gel, eluent: n-hexane/dichloromethane) yields the product in moderate yields (~50–70%) .

Properties

IUPAC Name |

3-bromo-4-(2,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOUKWHIEHYMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Bromination Using Zinc Bromide and Oleum

A patented process [WO2010086877A2] describes a high-yield, selective bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde using:

-

- 4-fluorobenzaldehyde added dropwise to a mixture of oleum, iodine, and zinc bromide

- Temperature maintained between 5°C and 35°C for 2 hours

- Bromine added dropwise over 3 hours at 25–45°C

- Stirring continued at 25–65°C for 2 hours to complete reaction

- Quenching in water below 25°C separates organic and aqueous layers

- Organic layer extracted with toluene or aromatic solvents, followed by distillation to isolate product of >95% purity

-

- High selectivity and yield

- Economical and scalable

- Efficient removal of zinc impurities by cation exchange resin treatment of aqueous effluent

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| a | 4-fluorobenzaldehyde + oleum + iodine + ZnBr2 (5–35°C, 2h) | Formation of bromination complex |

| b | Bromine addition (25–45°C, 3h) | Bromination at 3-position |

| c | Stirring (25–65°C, 2h) | Reaction completion |

| d | Quenching with water (<25°C) | Phase separation |

| e | Extraction with toluene, distillation | Purification |

Catalyst-Free Bromination Using Sodium Bromide and Sodium Hypochlorite

An alternative green synthesis [CN109912396B] avoids toxic bromine and catalysts by using sodium bromide and sodium hypochlorite under ultrasonic conditions:

-

- 4-fluorobenzaldehyde dissolved in dichloromethane (140–180 mL per mole)

- Sodium bromide dissolved in water with 35% hydrochloric acid to form acidic bromide solution

- Solutions mixed at 20–25°C under ultrasonic irradiation

- Sodium hypochlorite (8% aqueous) added dropwise over 1 hour under stirring

- Ultrasonic treatment continued for 30 minutes, then mixture stood for 15 minutes

- Organic phase separated, washed to neutrality, dried, and solvent removed

- Crude product purified by bulk melting crystallization at 31°C

-

- No bromine or chlorine gas required, reducing safety hazards

- No catalyst needed, simplifying process

- High yield and environmentally friendly

- Easy operation and scalable

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-fluorobenzaldehyde in dichloromethane (160 mL) | Prepare organic phase |

| 2 | Sodium bromide (1.01 mol) + 35% HCl (100 mL) in water | Prepare acidic bromide solution |

| 3 | Mix solutions at 20–25°C under ultrasound | Initiate bromination |

| 4 | Add 8% sodium hypochlorite dropwise over 1 hour | Oxidative bromination |

| 5 | Ultrasonic treatment 30 min, stand 15 min | Reaction completion |

| 6 | Phase separation, washing, drying | Isolation of crude product |

| 7 | Bulk melting crystallization at 31°C | Purification |

Ether Formation to Obtain this compound

After obtaining 3-bromo-4-fluorobenzaldehyde, the next step is nucleophilic aromatic substitution with 2,4-difluorophenol:

-

- React 3-bromo-4-fluorobenzaldehyde with 2,4-difluorophenol in the presence of a base (e.g., potassium carbonate)

- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperature (80–120°C) for several hours

- Workup includes aqueous quenching, extraction, and purification by recrystallization or chromatography

-

$$

\text{3-bromo-4-fluorobenzaldehyde} + \text{2,4-difluorophenol} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{F}^-

$$

Comparative Analysis of Preparation Methods

Summary of Research Findings

The zinc bromide catalyzed bromination method is well-established, scalable, and provides high purity products but involves hazardous reagents and requires careful waste treatment.

The sodium bromide/sodium hypochlorite ultrasonic method offers a safer, greener alternative with comparable yields and purity, eliminating the need for bromine and catalysts.

Both methods require subsequent nucleophilic aromatic substitution with 2,4-difluorophenol to yield the target this compound.

Choice of method depends on scale, safety, environmental regulations, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

Substitution: Formation of various substituted benzaldehydes.

Oxidation: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzoic acid.

Reduction: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Spectroscopic Characterization

- IR (KBr) : Peaks at ~3085 cm$^{-1}$ (aromatic C-H), ~2843 cm$^{-1}$ (aldehyde C-H), ~1691 cm$^{-1}$ (C=O), and ~1243 cm$^{-1}$ (C-O-C ether linkage) are expected, with fluorine substituents likely reducing the intensity of C-Br stretches (~681 cm$^{-1}$) compared to bromine-rich analogs .

- $^1$H NMR (DMSO-d$_6$) : The aldehyde proton appears as a singlet at δ 9.93 ppm. Aromatic protons show distinct splitting patterns due to fluorine coupling, e.g., δ 7.22–8.27 ppm for ortho and meta protons relative to substituents .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for its application in medicinal chemistry and other fields. This article reviews the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C9H6BrF2O2

- Molecular Weight : 265.05 g/mol

- CAS Number : 183110-68-1

Synthesis

The synthesis of this compound typically involves the bromination of 4-(2,4-difluorophenoxy)benzaldehyde using bromine or brominating agents under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenoxybenzaldehyde derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound was tested on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

| A549 | 12 |

These results suggest a promising anticancer profile that warrants further investigation.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 for AChE inhibition was reported at approximately 0.22 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the antimicrobial efficacy of several phenoxy-substituted benzaldehydes, including the target compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics. -

Case Study on Anticancer Activity :

In a comparative study involving various benzaldehyde derivatives, this compound showed superior activity against breast cancer cells compared to other tested compounds. This finding supports its further development as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.